5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of isoquinoline, a structure commonly found in many natural and synthetic compounds with significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form dihydroisoquinoline derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of selenium dioxide as a catalyst.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for forming acyl chlorides, followed by reaction with amines or alcohols.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), leading to the disruption of cellular processes essential for cancer cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with applications in peptide-based drugs.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A derivative with potential anticancer and antioxidant properties.
Uniqueness: 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific structural features and versatile reactivity, making it a valuable compound in the synthesis of diverse bioactive molecules. Its ability to inhibit key enzymes and its antioxidant properties further enhance its significance in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYYHPNRBUCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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